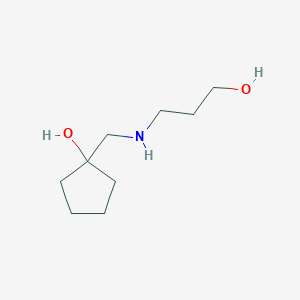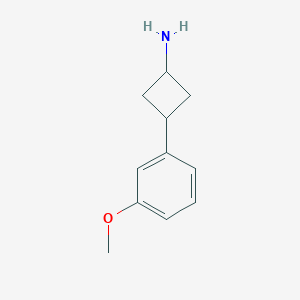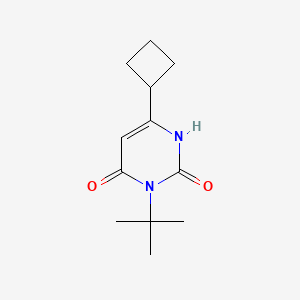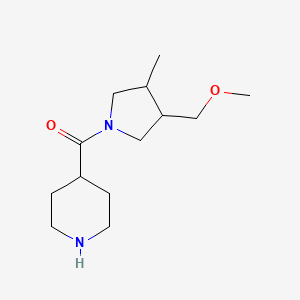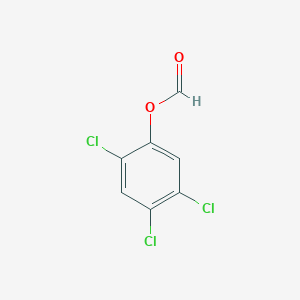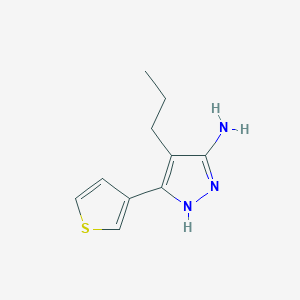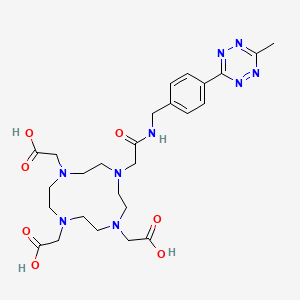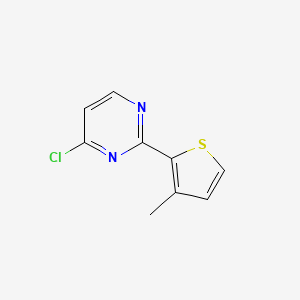
4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of chlorine and methyl groups in its structure makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used under inert atmosphere conditions.
Major Products
Substitution: Formation of 2-(3-methylthiophen-2-yl)pyrimidine derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives with extended conjugation.
Scientific Research Applications
4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers for electronic devices.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the chlorine and methyl groups can enhance its binding affinity and selectivity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine is unique due to the specific substitution pattern on the pyrimidine and thiophene rings. The presence of the chlorine atom at the 4-position and the methyl group at the 3-position of the thiophene ring provides distinct chemical properties and reactivity. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-chloro-2-(3-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C9H7ClN2S/c1-6-3-5-13-8(6)9-11-4-2-7(10)12-9/h2-5H,1H3 |
InChI Key |
HTMLLVAZYSWTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


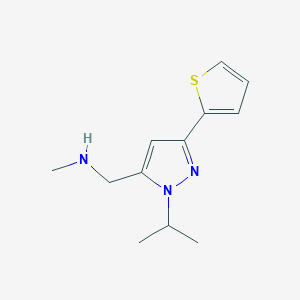
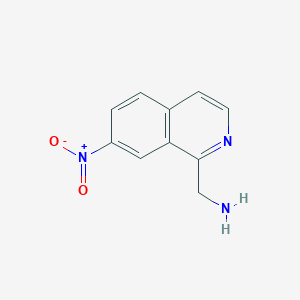
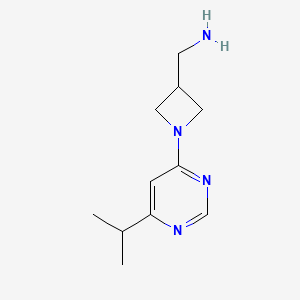
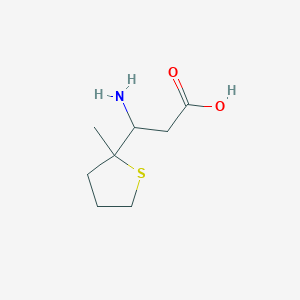
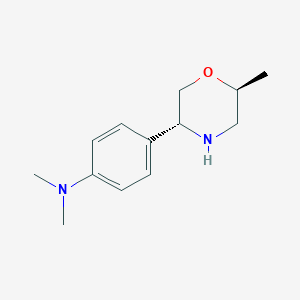
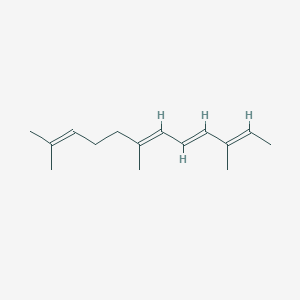
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
